1,3,6,8-Tetranitro-9H-fluoren-9-one
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Overview
Description
1,3,6,8-Tetranitro-9H-fluoren-9-one is a highly nitrated derivative of fluorenone. This compound is characterized by the presence of four nitro groups attached to the fluorenone core. It is known for its bright yellow color and is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,3,6,8-tetranitro-9H-fluoren-9-one typically involves the nitration of fluorenone. The process includes the following steps:
Nitration of Fluorenone: Fluorenone is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid, under controlled temperature conditions. This reaction introduces nitro groups into the fluorenone structure.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,3,6,8-Tetranitro-9H-fluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.
Common reagents used in these reactions include hydrogen gas, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,6,8-Tetranitro-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,6,8-tetranitro-9H-fluoren-9-one involves its interaction with various molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form complexes with metal ions. These interactions can affect biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
1,3,6,8-Tetranitro-9H-fluoren-9-one can be compared with other nitrated fluorenone derivatives, such as:
2,4,5,7-Tetranitrofluorenone: Similar in structure but differs in the position of nitro groups.
1,8-Diazafluoren-9-one: Contains nitrogen atoms in the fluorenone core, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific arrangement of nitro groups, which imparts distinct reactivity and applications.
Properties
CAS No. |
61735-42-0 |
---|---|
Molecular Formula |
C13H4N4O9 |
Molecular Weight |
360.19 g/mol |
IUPAC Name |
1,3,6,8-tetranitrofluoren-9-one |
InChI |
InChI=1S/C13H4N4O9/c18-13-11-7(1-5(14(19)20)3-9(11)16(23)24)8-2-6(15(21)22)4-10(12(8)13)17(25)26/h1-4H |
InChI Key |
OYMYMKILUIWAPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(C2=O)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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